molecular formula C18H14F3N3O2S B11038791 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11038791
M. Wt: 393.4 g/mol
InChI Key: OXDYMAMTDLXYLF-UHFFFAOYSA-N
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Description

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a thiazolidinone core, a phenylimino group, and a trifluoromethyl-substituted phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring is formed through the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Phenylimino Group: The phenylimino group is introduced via a condensation reaction between the thiazolidinone and aniline in the presence of an acid catalyst.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the bioavailability and metabolic stability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with active sites, while the trifluoromethyl group enhances binding affinity through electronic effects. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(methoxy)phenyl]acetamide
  • 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(methyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent candidate for pharmaceutical applications.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-8-4-5-9-13(12)23-15(25)10-14-16(26)24-17(27-14)22-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,23,25)(H,22,24,26)

InChI Key

OXDYMAMTDLXYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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